molecular formula C17H16N4OS B3018916 1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline CAS No. 690271-54-6

1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B3018916
CAS No.: 690271-54-6
M. Wt: 324.4
InChI Key: WNFQYRXNNZMGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
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Scientific Research Applications

Reaction Mechanisms and Synthesis

  • The reaction of certain triazoloquinolinium and triazolothiazolium ylides with dimethyl acetylenedicarboxylate was explored, leading to the formation of compounds such as dimethyl pyrrolo[1,2-a]quinoline-1,2-dicarboxylate and others, showcasing the chemical versatility and potential for creating diverse molecular structures (Abarca et al., 1998).

Anticancer Activity

  • A study on the synthesis of new urea derivatives from 1,2,4-triazolo[4,3-a]-quinoline showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting the potential for anticancer applications (Reddy et al., 2015).

Antibacterial and Antifungal Activity

  • Novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized, displaying notable antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Hassan, 2013).

Molecular Rearrangements

  • Research on [1,2,4]triazoloquinazolinium betaines and molecular rearrangements of putative [1,2,4]triazolo[4,3-a][1,3,5]triazinium betaines offered insights into chemical processes that could lead to novel synthetic pathways and compounds (Crabb et al., 1999).

Novel Compounds with Antiproliferative Potential

  • A hybrid pharmacophore approach led to the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole and thiadiazole derivatives with notable antiproliferative effects against various cancer cell lines, underscoring the significance of structural modifications in enhancing anticancer activity (Kaneko et al., 2020).

Synthesis of Novel Derivatives for Anticancer Evaluation

  • Efforts to synthesize novel quinoxalines for anticancer evaluation led to the creation of derivatives with potential therapeutic applications, demonstrating the ongoing exploration of quinoxaline derivatives in cancer research (Kotb et al., 2007).

Safety and Hazards

Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety information indicates that it may be harmful if swallowed (H302) and it is classified as Acute Tox. 4 Oral .

Properties

IUPAC Name

3,5-dimethyl-4-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-8-13-6-4-5-7-15(13)21-16(10)18-19-17(21)23-9-14-11(2)20-22-12(14)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFQYRXNNZMGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.